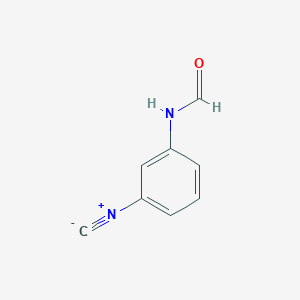
3-Isocyanophenylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanophenylformamide is an organic compound with the molecular formula C8H6N2O. It is characterized by the presence of an isocyano group (-N=C) attached to a phenyl ring, which is further connected to a formamide group (-C(=O)NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanophenylformamide typically involves the dehydration of N-substituted formamides. One common method employs phosphorus oxychloride (POCl3) in the presence of triethylamine as a solvent at low temperatures (0°C to -50°C). This method is efficient, yielding high-purity isocyanides with minimal reaction waste .
Another approach involves the use of triphenylphosphine and iodine as dehydrating agents. This method is carried out under ambient conditions and is known for its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high throughput. The choice of reagents and reaction conditions is optimized to minimize environmental impact and enhance safety .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanophenylformamide undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-Isocyanophenylformamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials science.
Mechanism of Action
The mechanism of action of 3-Isocyanophenylformamide involves its interaction with various molecular targets. The isocyano group can act as a nucleophile, electrophile, or radical, enabling it to participate in diverse chemical reactions. In biological systems, it may covalently modify essential metabolic enzymes, thereby inhibiting their activity and exerting antimicrobial effects .
Comparison with Similar Compounds
Phenylisocyanide: Similar structure but lacks the formamide group.
Benzylisocyanide: Contains a benzyl group instead of a phenyl group.
Isocyanobenzaldehyde: Contains an aldehyde group instead of a formamide group.
Uniqueness: 3-Isocyanophenylformamide is unique due to the presence of both isocyano and formamide functional groups. This dual functionality enhances its reactivity and versatility in chemical synthesis and biological applications .
Properties
CAS No. |
730964-90-6 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
N-(3-isocyanophenyl)formamide |
InChI |
InChI=1S/C8H6N2O/c1-9-7-3-2-4-8(5-7)10-6-11/h2-6H,(H,10,11) |
InChI Key |
MZYAISYVRUNVOL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=CC(=C1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



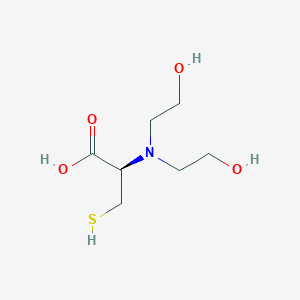
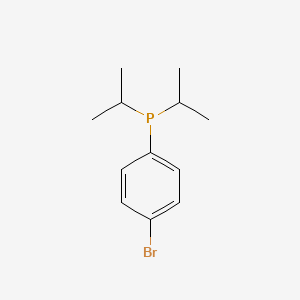

![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)


![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
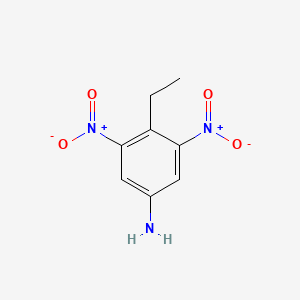
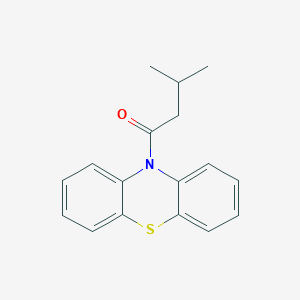
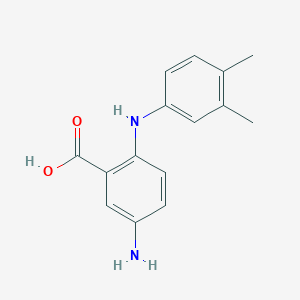
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

